3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile
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Overview
Description
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile typically involves the reaction of 4-methylthiazole with appropriate nitrile and carbonyl-containing reagents. One common method is the reaction of 4-methylthiazole-2-amine with a nitrile compound under acidic conditions, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
Thiazole-2-amine: Another thiazole derivative with potential biological activities.
Thiazole-4-carboxylic acid: A thiazole compound with different functional groups and applications.
Uniqueness
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile and carbonyl groups make it a versatile intermediate for further chemical transformations.
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4H,2H2,1H3 |
InChI Key |
WSKUNPGCBLXSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)CC#N |
Origin of Product |
United States |
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